{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine
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Overview
Description
{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine is a synthetic organic compound that features a pyrazole ring substituted with a trifluoromethyl group and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Attachment of the Oxolane Ring: The oxolane ring is attached through a nucleophilic substitution reaction involving an oxolane derivative and a suitable leaving group.
Final Assembly: The final step involves the coupling of the pyrazole and oxolane intermediates under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Formation of N-oxides and other oxidized derivatives.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, {[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features may enable interactions with specific biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with biological targets could lead to the development of new treatments for various diseases.
Industry
In industry, this compound is used in the development of advanced materials. Its unique properties may contribute to the creation of new polymers, coatings, and other materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of {[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A diethyl ester of malonic acid used in organic synthesis.
Betamethasone dipropionate: A corticosteroid used in various pharmaceutical formulations.
Uniqueness
{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine is unique due to its combination of a pyrazole ring with a trifluoromethyl group and an oxolane ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for diverse applications in research and industry.
Properties
Molecular Formula |
C11H16F3N3O |
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Molecular Weight |
263.26 g/mol |
IUPAC Name |
N-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]-1-(oxolan-2-yl)methanamine |
InChI |
InChI=1S/C11H16F3N3O/c1-17-8(5-10(16-17)11(12,13)14)6-15-7-9-3-2-4-18-9/h5,9,15H,2-4,6-7H2,1H3 |
InChI Key |
YCVNVVRNZCYPQX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)CNCC2CCCO2 |
Origin of Product |
United States |
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